molecular formula C8H6F4N2S B12433331 1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea

1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea

Cat. No.: B12433331
M. Wt: 238.21 g/mol
InChI Key: CILZFAIRRQCOTA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is an organic compound with the molecular formula C8H6F4N2S It is a thiourea derivative characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 4-fluoro-2-(trifluoromethyl)aniline with potassium thiocyanate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the thiocyanate ion acting as the nucleophile attacking the aniline derivative to form the thiourea compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)thiourea: Similar structure but lacks the fluoro group.

    4-(Trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.

Uniqueness

1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other thiourea derivatives, making it a compound of interest for further study.

Properties

Molecular Formula

C8H6F4N2S

Molecular Weight

238.21 g/mol

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H6F4N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

CILZFAIRRQCOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=S)N

Origin of Product

United States

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